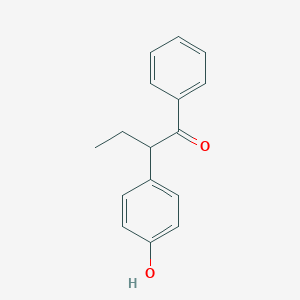
Bis(1,2-dichloroethyl)sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,2-dichloroethyl)sulfone, also known as Mustard Gas, is a potent chemical warfare agent that has been used in several wars throughout history. It is a colorless, oily liquid that has a distinct odor and is highly toxic to humans. Although it was initially developed for military purposes, it has found its way into the field of scientific research.
作用机制
Bis(1,2-dichloroethyl)sulfone is an alkylating agent that works by reacting with the DNA in cells. It forms covalent bonds with the DNA, which leads to DNA damage. This DNA damage can lead to cell death or mutations in the DNA. Additionally, Bis(1,2-dichloroethyl)sulfone can also cause oxidative stress in cells, which can lead to further damage.
Biochemical and Physiological Effects:
Bis(1,2-dichloroethyl)sulfone has several biochemical and physiological effects on the body. It can cause DNA damage, which can lead to mutations and cancer. It can also cause oxidative stress, which can lead to cell death and damage to organs such as the liver and kidneys. Bis(1,2-dichloroethyl)sulfone can also affect the immune system, leading to immunosuppression.
实验室实验的优点和局限性
Bis(1,2-dichloroethyl)sulfone has several advantages and limitations for lab experiments. One advantage is that it is a potent DNA-damaging agent, which makes it useful for studying DNA damage and repair mechanisms. However, one limitation is that it is highly toxic and can be dangerous to handle. Additionally, it can be difficult to obtain and is not widely used in scientific research.
未来方向
There are several future directions for research on Bis(1,2-dichloroethyl)sulfone. One direction is to study the effects of Bis(1,2-dichloroethyl)sulfone on specific types of cancer cells. Additionally, research could be done to develop new drugs that are based on the structure of Bis(1,2-dichloroethyl)sulfone. Finally, research could be done to develop new methods for synthesizing Bis(1,2-dichloroethyl)sulfone that are more efficient and cost-effective.
Conclusion:
Bis(1,2-dichloroethyl)sulfone is a potent chemical warfare agent that has found its way into the field of scientific research. It has several biochemical and physiological effects on the body and has been used to study DNA damage and repair mechanisms, oxidative stress, and the immune system. Although it has several advantages for lab experiments, it is highly toxic and can be dangerous to handle. There are several future directions for research on Bis(1,2-dichloroethyl)sulfone, including studying its effects on specific types of cancer cells and developing new drugs based on its structure.
合成方法
Bis(1,2-dichloroethyl)sulfone is synthesized by the reaction of thionyl chloride with 1,2-dichloroethane. The reaction takes place in the presence of a catalyst, such as aluminum chloride. The resulting product is then purified by distillation.
科学研究应用
Bis(1,2-dichloroethyl)sulfone has been used in several scientific research studies. It has been used to study the effects of DNA damage and repair mechanisms in cells. It has also been used to study the effects of oxidative stress on cells. Additionally, it has been used to study the effects of Bis(1,2-dichloroethyl)sulfone on the immune system.
属性
CAS 编号 |
19721-74-5 |
|---|---|
产品名称 |
Bis(1,2-dichloroethyl)sulfone |
分子式 |
C4H6Cl4O2S |
分子量 |
260 g/mol |
IUPAC 名称 |
1,2-dichloro-1-(1,2-dichloroethylsulfonyl)ethane |
InChI |
InChI=1S/C4H6Cl4O2S/c5-1-3(7)11(9,10)4(8)2-6/h3-4H,1-2H2 |
InChI 键 |
QTJJOZORJHAYSE-UHFFFAOYSA-N |
SMILES |
C(C(S(=O)(=O)C(CCl)Cl)Cl)Cl |
规范 SMILES |
C(C(S(=O)(=O)C(CCl)Cl)Cl)Cl |
同义词 |
Bis(1,2-dichloroethyl) sulfone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)
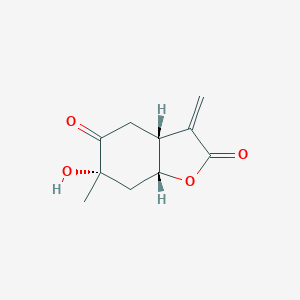
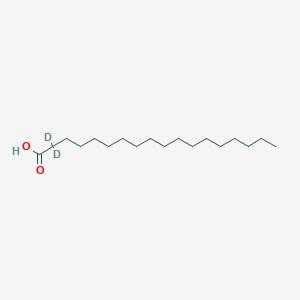
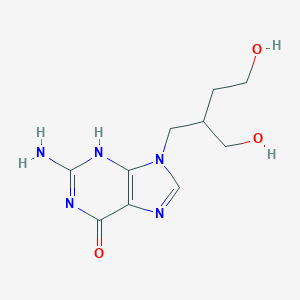
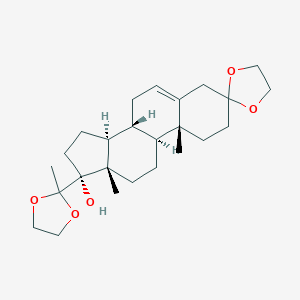

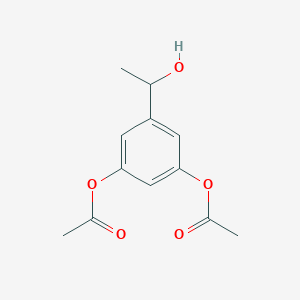

![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)



